Cas no 1055301-08-0 (1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)-)

1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)- Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)-
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- Inchi: 1S/C14H14N4O4.ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;/h1-8,13-14H,15-16H2;1H/t13-,14-;/m1./s1
- InChI Key: YAUVLCPDLQHZOG-DTPOWOMPSA-N
- SMILES: [C@H](C1C=CC(N(=O)=O)=CC=1)(N)[C@@H](C1C=CC(N(=O)=O)=CC=1)N.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244474-1g |
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride |
1055301-08-0 | 97% | 1g |
¥2604.0 | 2023-04-06 | |
Ambeed | A899673-1g |
(1R,2R)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine dihydrochloride |
1055301-08-0 | 97% | 1g |
$361.0 | 2025-02-20 |
1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)- Related Literature
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
Additional information on 1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)-
1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)-
1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)-, hydrochloride (1:2), (1R,2R)- is a compound with the CAS number 1055301-08-0. This compound is a derivative of ethylenediamine, where both amino groups are substituted with 4-nitrophenyl groups. The hydrochloride salt form indicates that the compound exists as a zwitterion in its crystalline state due to the presence of acidic and basic groups. The stereochemistry of the molecule is specified as (1R,2R), which refers to the configuration of the two chiral centers at positions 1 and 2 on the ethylenediamine backbone.
The structure of 1,2-Ethanediamine, 1,2-bis(4-nitrophenyl)- consists of a central ethylene diamine moiety with two 4-nitrophenyl groups attached to each nitrogen atom. The nitro groups (-NO₂) are strong electron-withdrawing groups that significantly influence the electronic properties of the molecule. This makes the compound potentially useful in various applications where electron-deficient aromatic systems are required.
Recent studies have highlighted the potential of CAS No. 1055301-08-0 in the field of coordinate chemistry and catalysis. The ability of this compound to act as a chelating agent has been explored in the context of metal complexation. For instance, researchers have reported that (1R,2R)-1,2-bis(4-nitrophenyl)ethylenediamine hydrochloride can form stable complexes with transition metals such as copper and zinc. These complexes exhibit interesting magnetic and spectroscopic properties, making them valuable for both fundamental studies and practical applications in catalysis.
In addition to its coordination properties, this compound has shown promise in biochemical applications. Due to its chiral nature and ability to form specific interactions with biomolecules, it has been investigated as a potential ligand in enantioselective catalysis. Recent findings suggest that it can enhance the enantioselectivity of certain enzymatic reactions by stabilizing specific transition states through hydrogen bonding and π-π interactions.
The synthesis of CAS No. 1055301-08-0 typically involves a multi-step process starting from ethylenediamine and 4-nitrobenzaldehyde or its derivatives. The reaction conditions are optimized to ensure high yield and stereochemical control during the formation of the chiral centers. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and stereochemistry of the final product.
From an analytical standpoint, (1R,2R)-configuration plays a critical role in determining the physical and chemical properties of this compound. For example, X-ray crystallography studies have revealed that the molecule adopts a specific conformation in its crystalline state due to intramolecular hydrogen bonding between the amino groups and nitrophenyl rings.
Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound. These studies have shown that the nitrophenyl groups significantly enhance the electrophilicity of the nitrogen atoms in ethylenediamine backbone by withdrawing electron density through resonance effects.
In conclusion, CAS No. 1055301-08-0, also known as (1R,2R)-Ethanediamine bis(4-nitrophenyl) hydrochloride, is a versatile compound with potential applications in coordination chemistry, catalysis, and biochemical research due to its unique structural features and stereochemical properties.
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